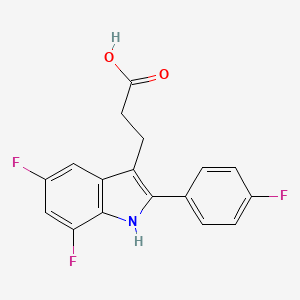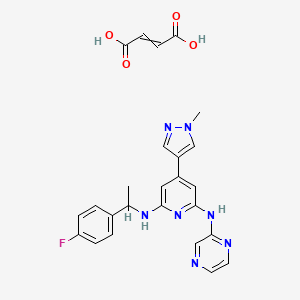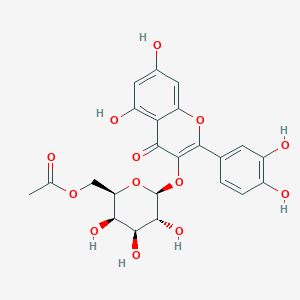
Benzyl-PEG10-THP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG10-THP: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG10-THP involves the conjugation of benzyl groups with polyethylene glycol chains, followed by the attachment of tetrahydropyranyl (THP) groups. The reaction typically occurs under mild conditions to preserve the integrity of the polyethylene glycol chains. Common solvents used include dichloromethane and tetrahydrofuran, with catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The reaction conditions are optimized for scalability, often involving automated systems to control temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl-PEG10-THP primarily undergoes substitution reactions due to the presence of reactive benzyl and THP groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions typically occur at room temperature in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .
Aplicaciones Científicas De Investigación
Chemistry: Benzyl-PEG10-THP is widely used in the synthesis of PROTACs, which are emerging as a promising approach for targeted protein degradation. This compound serves as a linker, connecting the ligand for an E3 ubiquitin ligase with the ligand for the target protein .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .
Medicine: By facilitating the selective degradation of disease-causing proteins, it offers a novel therapeutic approach .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role as a PROTAC linker makes it valuable for creating compounds with improved efficacy and selectivity .
Mecanismo De Acción
Benzyl-PEG10-THP functions by connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves the formation of a ternary complex, where the target protein, PROTAC, and E3 ligase come together, leading to the selective degradation of the target protein .
Comparación Con Compuestos Similares
Benzyl-PEG4-THP: A shorter polyethylene glycol chain variant used for similar applications in PROTAC synthesis.
THP-PEG10-THP: Another polyethylene glycol-based linker with tetrahydropyranyl groups, used in the synthesis of PROTACs.
Uniqueness: Benzyl-PEG10-THP stands out due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly suitable for applications requiring high solubility and stability .
Propiedades
Fórmula molecular |
C32H56O12 |
|---|---|
Peso molecular |
632.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C32H56O12/c1-2-6-31(7-3-1)30-42-27-26-40-23-22-38-19-18-36-15-14-34-11-10-33-12-13-35-16-17-37-20-21-39-24-25-41-28-29-44-32-8-4-5-9-43-32/h1-3,6-7,32H,4-5,8-30H2 |
Clave InChI |
ZIPHRWZXPJAFMU-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)

![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol](/img/structure/B11935140.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)



![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)
